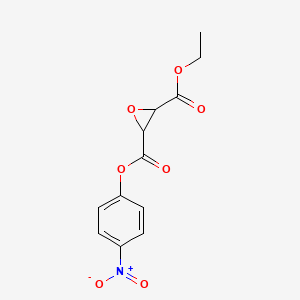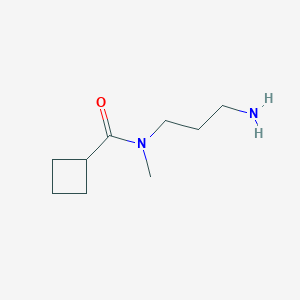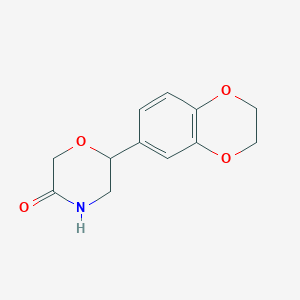![molecular formula C14H12Cl2Zr B12279671 Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B12279671.png)
Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- is a chemical compound with the molecular formula C14H12Cl2Zr and a molecular weight of 342.38 . . This compound is part of the metallocene family, which are organometallic compounds typically consisting of a transition metal sandwiched between two cyclopentadienyl anions. Metallocenes are known for their catalytic properties and are widely used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- typically involves the reaction of cyclopentadienyl and indenyl ligands with zirconium tetrachloride (ZrCl4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The general reaction scheme is as follows:
ZrCl4+CpH+IndH→CpZr(Ind)Cl2+2HCl
where CpH is cyclopentadiene and IndH is indene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is typically carried out in a controlled environment to maintain the desired temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and organometallic reagents like Grignard reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .
Applications De Recherche Scientifique
Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- has several scientific research applications, including:
Material Science: The compound is used in the synthesis of advanced materials, including nanomaterials and composites.
Medicinal Chemistry: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Biological Studies:
Mécanisme D'action
The mechanism of action of zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- involves its ability to coordinate with other molecules through its cyclopentadienyl and indenyl ligands. These ligands can form stable complexes with various substrates, facilitating catalytic reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substrates used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienylzirconium trichloride: Another metallocene compound with similar catalytic properties.
Bis(cyclopentadienyl)dimethyl zirconium: Known for its use in polymerization reactions.
Tetrakis(dimethylamino)zirconium: Used in chemical vapor deposition processes.
Uniqueness
Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- is unique due to its specific ligand structure, which provides distinct catalytic properties and reactivity compared to other zirconium metallocenes . Its ability to form stable complexes with a wide range of substrates makes it particularly valuable in various industrial and research applications .
Propriétés
Formule moléculaire |
C14H12Cl2Zr |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;1H-inden-1-ide;zirconium(4+);dichloride |
InChI |
InChI=1S/C9H7.C5H5.2ClH.Zr/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-5-3-1;;;/h1-7H;1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
JSOQLNRNQGZSSV-UHFFFAOYSA-L |
SMILES canonique |
C1C=CC=[C-]1.[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)-benzeneacetamide methanesulfonate salt](/img/structure/B12279588.png)

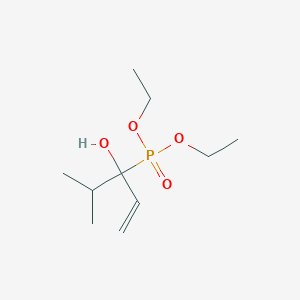
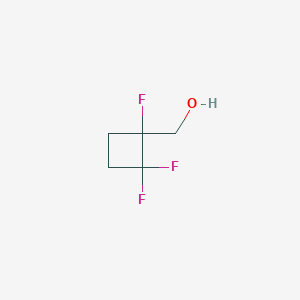
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-pyrrole-3-carboxamide](/img/structure/B12279606.png)
![tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate](/img/structure/B12279608.png)

